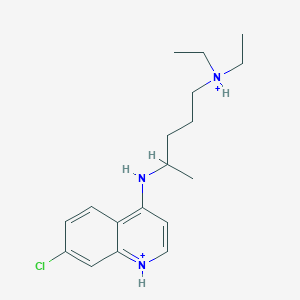

Chloroquine dication

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H28ClN3+2 |

|---|---|

Molecular Weight |

321.9 g/mol |

IUPAC Name |

4-[(7-chloroquinolin-1-ium-4-yl)amino]pentyl-diethylazanium |

InChI |

InChI=1S/C18H26ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)/p+2 |

InChI Key |

WHTVZRBIWZFKQO-UHFFFAOYSA-P |

Canonical SMILES |

CC[NH+](CC)CCCC(C)NC1=C2C=CC(=CC2=[NH+]C=C1)Cl |

Origin of Product |

United States |

Molecular and Subcellular Mechanisms of Action of Chloroquine Dication

Lysosomotropic Properties and Intracellular pH Modulation

The term "lysosomotropic" refers to the tendency of certain weak base compounds to accumulate selectively within lysosomes and other acidic organelles. nih.govresearchgate.net Chloroquine (B1663885) is a classic example of such an agent, a characteristic that underpins its broad biological activities. mdpi.comcellsignal.com This property is a direct consequence of the pH gradient between the neutral cytosol (pH ~7.2-7.4) and the acidic lumen of these organelles.

The primary driver for chloroquine's action is its accumulation and subsequent protonation in cellular compartments characterized by a low internal pH. invivogen.comauctoresonline.org As a weak base with two pKa values (pKa1 = 8.1, pKa2 = 10.2), chloroquine exists in different protonation states depending on the surrounding pH. nih.govresearchgate.netnih.gov In the relatively neutral cytosol, a significant fraction of chloroquine remains uncharged, facilitating its passage across lipid membranes. nih.gov Once inside an acidic organelle, the high concentration of protons (H+) drives the equilibrium towards the diprotonated form, the chloroquine dication. wikipedia.orgnih.gov

Endosomes and lysosomes are key acidic organelles of the cell, maintaining a luminal pH between 4.5 and 6.0. nih.govwikipedia.org This acidic environment is crucial for their function in protein degradation, recycling of cellular components, and pathogen destruction. nih.gov When uncharged chloroquine diffuses into these compartments, the low pH causes it to become protonated, forming the this compound. wikipedia.orginvivogen.com This charged molecule is membrane-impermeable and becomes effectively trapped, leading to its massive accumulation—potentially reaching concentrations over 100-fold higher than in the cytosol. nih.gov This process of accumulation is a hallmark of chloroquine's interaction with cells and is fundamental to its downstream effects. mdpi.cominvivogen.com

Beyond the endo-lysosomal system, other organelles such as the trans-Golgi network (TGN) and secretory vesicles also maintain an acidic internal environment, although typically less acidic than lysosomes. nih.govresearchgate.netnih.gov Consequently, the this compound also accumulates in these compartments. drugbank.comauctoresonline.orgnih.gov This accumulation can lead to significant structural and functional disruption of the Golgi apparatus, including marked dilatation of its cisternae. nih.govnih.gov By altering the Golgi's internal environment, chloroquine can interfere with post-translational modifications, sorting, and trafficking of proteins and lipids destined for secretion or delivery to other organelles. auctoresonline.orgnih.gov For instance, it has been shown to inhibit the release of certain secretory products, like prolactin, by affecting their packaging into granules within the Golgi. nih.gov

The massive accumulation of chloroquine within acidic organelles has a direct and significant impact on their internal pH. The protonation process that forms the this compound consumes H+ ions from the organelle's lumen. nih.gov This buffering action leads to a de-acidification, or an increase in the luminal pH, of endosomes, lysosomes, and the Golgi. wikipedia.orgnih.govnih.gov This elevation of pH impairs the function of resident acid hydrolases, which are digestive enzymes that require a highly acidic environment to be active. nih.govcellsignal.cominvivogen.com

Concurrently, chloroquine can induce a slight acidification of the cytosol. nih.govnih.gov Studies have reported a decrease in cytosolic pH by 0.2–0.4 units following exposure to the drug. nih.gov This effect disrupts cellular metabolism and other pH-sensitive cytosolic processes. nih.gov

Table 1: Impact of Chloroquine on pH in Cellular Compartments

| Cellular Compartment | Typical pH | Effect of Chloroquine | Consequence | Reference |

| Lysosomes / Endosomes | ~4.5 - 5.0 | Increase in pH (De-acidification) | Inhibition of acid hydrolases, impaired degradation | nih.gov, wikipedia.org, nih.gov |

| Golgi Apparatus | Acidic | Increase in pH (De-acidification) | Altered protein processing and trafficking | nih.gov, nih.gov |

| Cytosol | ~7.2 - 7.4 | Decrease in pH (Acidification) | Disturbance of aerobic metabolism | nih.gov |

The phenomenon of "ion-trapping" is the core mechanism for the high intracellular concentration of chloroquine. researchgate.netgavinpublishers.comnih.gov The process begins with the passive diffusion of the uncharged, lipid-soluble form of chloroquine across the cell membrane into the cytosol, and subsequently across organellar membranes into acidic vesicles. nih.govdrugbank.com

Inside the acidic lumen, the two amine groups of the chloroquine molecule become protonated, resulting in the formation of the hydrophilic, polar this compound. researchgate.netwikipedia.org This dicationic form is unable to readily diffuse back across the lipid bilayer of the organelle's membrane. nih.govwikipedia.org It is effectively "trapped" inside the organelle. nih.govgavinpublishers.com The continuous pumping of protons into these organelles by V-ATPase pumps maintains the steep proton gradient, which in turn perpetually drives the trapping of more chloroquine molecules, leading to its immense accumulation. nih.govresearchgate.net This irreversible retention is central to all of chloroquine's subsequent effects on organellar function. gavinpublishers.com

Endosomal and Lysosomal Compartments

Alteration of Luminal and Cytosolic pH Dynamics

Autophagy Pathway Modulations

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and long-lived proteins. beilstein-journals.org The process culminates when an autophagosome, a double-membraned vesicle containing the cellular cargo, fuses with a lysosome to form an autolysosome. nih.gov Inside the autolysosome, the cargo is degraded by lysosomal acid hydrolases.

The this compound is a well-established inhibitor of autophagy, specifically targeting the final stages of the pathway. mdpi.comcellsignal.comgavinpublishers.com By accumulating in lysosomes and raising the luminal pH, the this compound inhibits the activity of the pH-dependent lysosomal enzymes. mdpi.comgavinpublishers.com This enzymatic inhibition prevents the degradation of the autophagosomal contents.

Furthermore, evidence suggests that this compound's effects extend beyond simply neutralizing pH. It has been shown to impair the fusion process between autophagosomes and lysosomes. invivogen.comnih.govumcg.nl This blockade of autophagic flux leads to a cellular accumulation of autophagosomes and key autophagy-related proteins like LC3-II, which is a marker for autophagosome membranes. mdpi.comcellsignal.combeilstein-journals.org The disruption of the Golgi and endo-lysosomal systems by this compound accumulation may also contribute to this fusion impairment. mdpi.comnih.gov

Inhibition of Autophagic Flux

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It involves the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic material and subsequently fuse with lysosomes to form autolysosomes, where the contents are degraded. Chloroquine is a well-established inhibitor of autophagic flux, the process of autophagosome clearance. mdpi.comnih.govgavinpublishers.comnih.gov

By accumulating in lysosomes, chloroquine, as a weak base, raises the intralysosomal pH. gavinpublishers.com This alteration of the acidic environment disrupts the function of lysosomal hydrolases, which are essential for the degradation of autophagosomal contents. mdpi.com Consequently, the entire process of autophagic degradation is stalled, leading to the accumulation of autophagosomes within the cell. mdpi.comgavinpublishers.com This inhibition of the final stage of autophagy highlights chloroquine's role as a late-stage autophagy inhibitor. mdpi.comnih.gov

Impairment of Autophagosome-Lysosome Fusion

Beyond simply inhibiting the degradative capacity of lysosomes, chloroquine actively impairs the fusion of autophagosomes with lysosomes. mdpi.comnih.govgavinpublishers.comnih.gov This interference with a critical step in the autophagic pathway further contributes to the buildup of autophagosomes. mdpi.comgavinpublishers.com The precise mechanism behind this fusion impairment is thought to be multifactorial.

Research suggests that chloroquine's disruptive effect on the endo-lysosomal system and the Golgi complex may indirectly hinder the fusion process. nih.gov By causing disorganization of these crucial cellular components, chloroquine disrupts the trafficking and maturation of both autophagosomes and lysosomes, thereby preventing their successful union. nih.gov This effect distinguishes chloroquine from other lysosomal inhibitors like bafilomycin A1, which primarily act by inhibiting the vacuolar-type H+-ATPase (V-ATPase) and thus lysosomal acidification, without directly impairing the fusion machinery to the same extent. nih.gov

Independent Effects on Lysosomal Degradative Capacity

While the elevation of lysosomal pH is a key factor, chloroquine also appears to have independent effects on the degradative capacity of lysosomes. nih.govdiva-portal.org Studies have shown that chloroquine can lead to the accumulation of pro-cathepsin D, the inactive precursor to the major lysosomal protease cathepsin D. nih.gov This suggests that chloroquine interferes with the normal processing and maturation of lysosomal enzymes, further diminishing their ability to break down cellular waste. nih.gov

This reduction in lysosomal degradative capacity is not solely a consequence of pH changes but also reflects a more direct impact on lysosomal function and biogenesis. diva-portal.orgnih.gov The accumulation of unprocessed lysosomal enzymes and other lysosomal membrane proteins points to an inhibition of the normal turnover of lysosomal components, potentially through the impairment of lysosome reformation. nih.gov

Influence on Autophagy-Related Protein Dynamics (e.g., LC3-II, p62, Beclin-1)

The inhibition of autophagic flux by chloroquine leads to characteristic changes in the levels of key autophagy-related proteins. One of the most prominent markers is the accumulation of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II). gavinpublishers.comnih.govmdpi.com LC3-II is incorporated into the autophagosome membrane during its formation, and its levels increase when autophagosome degradation is blocked. mdpi.comgavinpublishers.com

Another critical protein affected is p62/SQSTM1, an autophagy receptor that recognizes and targets ubiquitinated cargo for degradation. nih.govmdpi.com Under normal conditions, p62 is degraded along with the autophagosomal contents. However, when autophagic flux is inhibited by chloroquine, p62 accumulates, serving as another indicator of a block in the late stages of autophagy. nih.govresearchgate.net In contrast, the expression of Beclin-1, a protein involved in the initial stages of autophagosome formation, is generally not significantly affected by chloroquine treatment. mdpi.comresearchgate.net This differential effect on autophagy-related proteins further solidifies the understanding that chloroquine primarily acts on the later stages of the autophagic pathway.

Table 1: Effect of Chloroquine on Autophagy-Related Proteins

| Protein | Function | Effect of Chloroquine Treatment | Reference |

|---|---|---|---|

| LC3-II | Autophagosome marker | Increased accumulation | gavinpublishers.comnih.govmdpi.com |

| p62/SQSTM1 | Autophagy receptor | Increased accumulation | nih.govresearchgate.net |

| Beclin-1 | Initiation of autophagy | No significant change in expression | mdpi.comresearchgate.net |

Heme Metabolism Disruption

In the context of malaria, the primary mechanism of action of this compound involves the disruption of heme metabolism within the parasite's digestive vacuole.

Inhibition of Heme Polymerization

The malaria parasite, Plasmodium falciparum, resides within red blood cells and digests host hemoglobin to obtain essential amino acids. nih.gov This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies heme by polymerizing it into an inert, crystalline substance called hemozoin, also known as malaria pigment. wikipedia.orgnih.gov

Chloroquine effectively inhibits this vital detoxification process. researchgate.netnih.govoup.com By accumulating to high concentrations in the acidic digestive vacuole of the parasite, chloroquine binds to heme and caps (B75204) the growing hemozoin crystals, preventing further polymerization. nih.govwikipedia.org This leads to the accumulation of toxic, non-polymerized heme within the parasite. nih.gov The buildup of free heme is highly damaging to the parasite, leading to membrane lysis and ultimately, cell death. researchgate.netug.edu.gh

Interaction with Ferriprotoporphyrin IX

The interaction between chloroquine and ferriprotoporphyrin IX (FP-IX), the oxidized form of heme, is central to its antimalarial activity. nih.govresearchgate.netnih.gov Chloroquine forms a complex with FP-IX, and this complex is itself toxic to the parasite. wikipedia.orgnih.govmdpi.com The formation of this complex not only prevents the sequestration of FP-IX into hemozoin but also enhances its inherent toxicity. nih.govnih.gov

Spectroscopic studies have provided insights into the nature of this interaction, suggesting that the quinoline (B57606) ring of chloroquine intercalates with the porphyrin ring of FP-IX. researchgate.netnih.govresearchgate.net This binding is thought to be a key reason for the high accumulation of chloroquine within the parasite's digestive vacuole. nih.gov The affinity of chloroquine for FP-IX is a critical determinant of its antimalarial efficacy. researchgate.net

Formation and Accumulation of Toxic Heme Complexes

The this compound exerts its well-known antimalarial effects by disrupting the detoxification process of heme within the malaria parasite. During its life cycle within red blood cells, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic heme (ferriprotoporphyrin IX). researchgate.netvt.eduresearchgate.net To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline substance called hemozoin, also known as malaria pigment. vt.edunih.govpnas.org

Chloroquine, a weak base, readily diffuses across cell membranes and accumulates in the acidic digestive vacuole of the parasite, where it becomes protonated to its dicationic form. researchgate.netwikipedia.org This charged form is trapped within the acidic organelle. wikipedia.orgmdpi.com The this compound then binds to heme, forming a complex that is highly toxic to the parasite. wikipedia.orgmdpi.com This complex effectively "caps" the growing hemozoin polymer chain, preventing further polymerization and sequestration of toxic heme. nih.govresearchgate.net The resulting accumulation of unpolymerized, toxic heme leads to membrane damage and ultimately, the death of the parasite. researchgate.netresearchgate.netoup.com Studies have shown that the association of this quinoline-heme complex with the heme polymer is a specific, high-affinity interaction. researchgate.net

| Stage of Action | Mechanism | Consequence for Parasite |

| Heme Release | Digestion of host hemoglobin by the parasite. | Release of toxic ferriprotoporphyrin IX (heme). researchgate.netvt.edu |

| Detoxification | Polymerization of toxic heme into inert hemozoin crystals. | Neutralization of heme toxicity. nih.govpnas.org |

| Chloroquine Intervention | Accumulation and protonation of chloroquine in the acidic digestive vacuole. | Trapping of this compound within the organelle. researchgate.netwikipedia.org |

| Complex Formation | Binding of this compound to heme. | Formation of a toxic chloroquine-heme complex. wikipedia.orgmdpi.com |

| Polymerization Inhibition | Capping of the growing hemozoin chain by the chloroquine-heme complex. | Blockade of further heme polymerization. nih.govresearchgate.net |

| Toxicity | Accumulation of unpolymerized, toxic heme. | Membrane damage and parasite death. researchgate.netresearchgate.netoup.com |

Protein Glycosylation and Trafficking Interference

Chloroquine can interfere with the proper glycosylation of cellular receptors. This effect is attributed to its ability to raise the pH of acidic organelles like the Golgi apparatus. life-science-alliance.orgnih.gov The altered pH can lead to the mislocalization of glycosyltransferases, enzymes responsible for adding sugar moieties to proteins, resulting in defective glycosylation. oup.com For instance, chloroquine has been shown to impair the terminal glycosylation of the angiotensin-converting enzyme 2 (ACE2) receptor. acs.orgnih.govscispace.comnih.gov This incomplete glycosylation may reduce the binding efficiency between the receptor and viral proteins, thereby inhibiting viral entry. nih.govscispace.com

Chloroquine's impact extends to various post-translational modifications of proteins, which are crucial for their function and trafficking. By altering the pH of intracellular compartments such as the endoplasmic reticulum and the trans-Golgi network, chloroquine can disrupt the activity of proteases and glycosyltransferases that reside in these organelles. acs.orgnih.gov This interference can affect the proper processing and maturation of newly synthesized proteins. nih.govnih.gov For example, in the context of viral infections, chloroquine has been observed to inhibit the proteolytic processing of viral proteins and the glycosylation of viral envelope glycoproteins, leading to the production of non-infectious viral particles. nih.gov It has also been shown to interfere with the posttranslational processing and release of tumor necrosis factor (TNF). aai.org

The accumulation of chloroquine within acidic organelles leads to significant morphological changes in the Golgi complex and the endolysosomal system. nih.gov As a lysosomotropic agent, chloroquine becomes trapped in lysosomes and endosomes, causing them to swell and altering their function. mdpi.comnih.gov This disruption of the endolysosomal system can, in turn, affect the morphology of the Golgi apparatus. nih.gov Studies have reported that chloroquine treatment results in a severe disorganization of the Golgi and endo-lysosomal systems, which can impair autophagosome-lysosome fusion. researchgate.netnih.gov This disorganization is characterized by the fragmentation and dispersal of the Golgi structure. frontiersin.org These effects on organelle morphology are independent of its effects on canonical autophagy and can contribute to the impairment of vesicular trafficking. researchgate.netnih.gov

Interference with Post-Translational Modifications of Proteins

Other Intracellular Signaling Pathways and Targets

In addition to the aforementioned mechanisms, this compound influences other fundamental cellular processes and signaling pathways.

A primary target is autophagy , a cellular process for the degradation and recycling of cellular components through lysosomes. nih.govembopress.org By increasing the lysosomal pH, chloroquine inhibits the activity of lysosomal hydrolases and can also impair the fusion of autophagosomes with lysosomes. cellsignal.comnih.gov This blockage of the final steps of autophagy leads to the accumulation of autophagic vesicles and disrupts cellular homeostasis. cellsignal.com

Chloroquine has also been noted to affect calcium signaling . embopress.org It can impair the release of calcium (Ca2+) from the endoplasmic reticulum, which can inhibit various Ca2+-dependent signaling pathways. embopress.org

Furthermore, chloroquine can interfere with the activity of certain enzymes. For example, it inhibits heme polymerase in malaria parasites, leading to the accumulation of toxic heme. drugbank.com In mammalian cells, it has been suggested to influence pathways involving adenosine monophosphate‐activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) , which are central regulators of cellular metabolism and growth. nih.gov

Modulation of PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs cell proliferation, survival, and metabolism. mdpi.comnih.gov Chloroquine has been shown to modulate this pathway through various mechanisms.

Research indicates that chloroquine can inhibit the PI3K/AKT/mTOR pathway by directly targeting key enzymes. ijbs.com Studies have identified choline (B1196258) kinase alpha (CHKA) and the muscle type of ATP-dependent 6-phosphofructokinase (PFKM) as binding targets of chloroquine. ijbs.com By binding to CHKA, chloroquine inhibits its enzymatic activity, leading to a downregulation of the phosphorylation of PI3K and AKT. ijbs.com This, in turn, suppresses tumor cell proliferation and can induce apoptosis. ijbs.com

Furthermore, chloroquine's disruptive effect on lysosomes can indirectly inhibit mTOR signaling. mdpi.com Mechanistically, chloroquine alters the lysosomal pH, which can inhibit the activity of the ATP-P2X4 receptor, consequently disrupting the ATP-P2X4-mTOR axis and weakening mTOR activation. mdpi.com The inhibition of the PI3K/AKT/mTOR pathway is often associated with the induction of autophagy, a cellular recycling process. nih.gov

| Target Protein | Effect of Chloroquine | Downstream Effect | Reference |

| Choline kinase alpha (CHKA) | Inhibition of expression and activity | Decreased phosphorylation of PI3K and AKT | ijbs.com |

| ATP-dependent 6-phosphofructokinase, muscle type (PFKM) | Inhibition of expression and activity | Blockade of the Warburg effect | ijbs.com |

| mTOR | Inhibition of activation | Suppression of cell proliferation | mdpi.com |

Inhibition of Epithelial-Mesenchymal Transition (EMT) Regulatory Mechanisms

Epithelial-mesenchymal transition (EMT) is a biological process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is associated with increased migratory and invasive properties. oaepublish.com Several signaling pathways, including TGF-β, Wnt/β-catenin, and Notch, are critically involved in EMT. oaepublish.comnih.gov

While some studies suggest that autophagy inhibition by chloroquine can induce EMT in certain cancer cells nih.gov, other research points to its potential to inhibit this process. The regulation of EMT by chloroquine appears to be context-dependent. For instance, in some cancer models, chloroquine has been shown to reduce TGF-β2-induced EMT. researchgate.net The inhibition of autophagy by chloroquine has been demonstrated to kill cancer cells in some contexts. oaepublish.com The complex interplay between autophagy and EMT means that chloroquine's effect on EMT is multifaceted and can vary depending on the specific cellular context and signaling pathways involved. oaepublish.com

Regulation of Unfolded Protein Response

The unfolded protein response (UPR) is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). nih.govresearchgate.net The UPR aims to restore ER homeostasis but can trigger cell death if the stress is prolonged or severe. nih.gov

Chloroquine exposure can lead to the upregulation of UPR pathways. nih.gov This activation is part of the host cell's defense mechanism against chloroquine-induced toxicity. nih.gov The UPR is mediated by three main ER-transmembrane proteins: IRE1, PERK, and ATF6. researchgate.netfrontiersin.org When activated, these sensors initiate signaling cascades to reduce protein synthesis and clear misfolded proteins. frontiersin.org Studies have shown that chloroquine can induce ER stress, which in turn activates the UPR. nih.gov This response plays a crucial role in counteracting the toxic effects of the drug. nih.gov

Inhibition of Palmitoyl-Protein Thioesterase 1 (PPT1)

Palmitoyl-protein thioesterase 1 (PPT1) is a lysosomal enzyme that removes fatty acid groups from membrane-bound proteins, facilitating their degradation. researchgate.netnih.gov This process, known as depalmitoylation, is crucial for protein turnover and cellular homeostasis. caymanchem.com

Recent studies have identified PPT1 as a molecular target of chloroquine and its derivatives. researchgate.netnih.gov Chloroquine binds to and inhibits the activity of PPT1. nih.gov Computational modeling suggests that chloroquine derivatives can fit into the palmitate-binding site of the enzyme, as well as other favorable sites outside the active site. nih.gov The inhibition of PPT1 by chloroquine disrupts lysosomal function and autophagy. nih.gov Notably, the genetic suppression of PPT1 has been shown to impair tumor growth, highlighting its significance as a therapeutic target. nih.gov

| Drug | Target | Binding Site | Effect | Reference |

| Chloroquine | Palmitoyl-protein thioesterase 1 (PPT1) | Palmitate site and other external sites | Inhibition of PPT1 activity, disruption of autophagy | nih.govnih.gov |

| Hydroxychloroquine | Palmitoyl-protein thioesterase 1 (PPT1) | Palmitate site and other external sites | Inhibition of PPT1 activity | researchgate.net |

| Dimeric Chloroquine (DC661) | Palmitoyl-protein thioesterase 1 (PPT1) | Palmitate site and other external sites | More stable complex formation than monomeric forms | nih.gov |

Disruption of Glycolysis and Energy Metabolism

Recent research has unveiled a novel mechanism of chloroquine's action involving the disruption of glycolysis and energy metabolism in malarial parasites. malariaworld.orgresearchgate.net This is distinct from its well-known inhibitory effect on hemozoin formation. malariaworld.orgnih.gov

Through a combined strategy of activity-based protein profiling (ABPP) and mass spectrometry-coupled cellular thermal shift assay (MS-CETSA), researchers have identified that chloroquine directly binds to several key enzymes involved in glycolysis. malariaworld.orgresearchgate.net This binding disrupts the glycolytic pathway, thereby interfering with the parasite's energy production. malariaworld.orgresearchgate.net This mechanism highlights a direct impact of chloroquine on the central carbon metabolism of the parasite. In non-parasitized red blood cells, chloroquine has been observed to cause a significant decrease in both intra- and extracellular ATP levels. mdpi.com

Effects on Cellular Membrane Stability

Chloroquine is known to be a lysosomotropic agent, meaning it preferentially accumulates in lysosomes. wikipedia.org As a weak base, it diffuses into acidic organelles like lysosomes and becomes protonated, which traps it inside. wikipedia.orginvivogen.com This accumulation of the this compound raises the pH of the lysosome, which can inhibit the function of acid-dependent enzymes. invivogen.com

This process can compromise the stability of the lysosomal membrane, leading to what is known as lysosomal membrane permeabilization (LMP). researchgate.net LMP can result in the release of lysosomal enzymes into the cytoplasm, which can trigger cell death pathways. researchgate.netresearchgate.net In the context of malaria, the complex of chloroquine with heme is highly toxic and disrupts the parasite's digestive vacuole membrane, contributing to cell lysis. wikipedia.org

Cellular and Experimental Model Interactions of Chloroquine Dication

Chloroquine (B1663885) Dication Uptake and Intracellular Distribution Dynamics

Chloroquine, a weak base, readily traverses cellular membranes in its neutral state. arvojournals.orgdrugbank.com Once inside the cell, it diffuses into acidic organelles such as lysosomes, endosomes, and Golgi vesicles. drugbank.commdpi.com Within these compartments, the acidic environment leads to the protonation of chloroquine, forming the chloroquine dication. This process, known as ion trapping, effectively sequesters the compound within these organelles, leading to its accumulation. nih.govgavinpublishers.com This accumulation raises the intra-organellar pH, which can inhibit the function of resident acid hydrolases and interfere with critical cellular processes like autophagosome-lysosome fusion. gavinpublishers.commdpi.com

The uptake of chloroquine is primarily governed by passive diffusion of the un-ionized form across biological membranes. nih.govnih.gov While carrier-mediated transport has been suggested by observations of concentration-dependent uptake and temperature-dependent flux, these phenomena can also be explained by ion-trapping in acidic cellular compartments and non-specific binding to cellular components. nih.govoup.com Studies in human intestinal Caco-2 cell layers concluded that chloroquine crosses the gastrointestinal barrier primarily through passive diffusion. nih.govoup.com The vast surface area of the gastrointestinal tract likely compensates for the low fraction of the neutral, membrane-permeable form of the molecule at physiological pH. nih.govoup.com In the context of malaria parasites, the uptake of chloroquine is significantly influenced by its binding to ferriprotoporphyrin IX (FPIX), a byproduct of hemoglobin digestion, which accounts for the high accumulation in these specific eukaryotic cells. nih.gov

The intracellular distribution of this compound is therefore heavily concentrated in acidic vesicles. This lysosomotropic behavior is central to many of its biological effects, including the disruption of autophagy and lysosomal function. arvojournals.orgmdpi.comgavinpublishers.com In human microvascular endothelial cells (HMEC-1), chloroquine exposure leads to an increased number of lysosomes and accumulation of the compound within them, causing neutralization. mdpi.com Similarly, in retinal pigment epithelial cells, chloroquine preferentially accumulates in lysosomes due to their acidic nature. arvojournals.org This targeted accumulation and subsequent disruption of lysosomal processes are key to understanding its effects in various experimental models.

Responses in Diverse Eukaryotic Cell Line Models

The accumulation of this compound within cellular organelles elicits a range of responses that vary depending on the cell type and experimental conditions. The following sections detail these effects across several well-established eukaryotic cell line models.

Cancer Cell Lines (e.g., HL60, MOLM-13, Hepatocellular Carcinoma Cells)

In various cancer cell lines, this compound induces significant anti-proliferative and pro-apoptotic effects. Its ability to inhibit autophagy is a key mechanism, as many cancer cells rely on this process for survival.

In acute myeloid leukemia (AML) cell lines such as HL60 and MOLM-13 , chloroquine inhibits autophagy, leading to a dose-dependent accumulation of autophagic compartments. nih.gov This effect was more pronounced in MOLM-13 cells, suggesting a higher basal autophagy flux in this cell line compared to HL60. nih.gov While chloroquine treatment can decrease cell viability and proliferation in the majority of primary AML cells, its efficacy varies among patients. nih.govuib.no Interestingly, in cytarabine-resistant AML cell lines, chloroquine did not re-sensitize the cells to the chemotherapeutic agent, despite increasing its efficacy in the parental, sensitive cells. mdpi.com

In the context of Hepatocellular Carcinoma (HCC) , chloroquine treatment in cell lines like HepG2 and Huh7 has been shown to inhibit cell proliferation and viability in a time- and dose-dependent manner. researchgate.net This is accompanied by the induction of G0/G1 cell cycle arrest and DNA damage. researchgate.netnih.gov Chloroquine also triggers mitochondrial apoptosis, characterized by the loss of mitochondrial membrane potential and the upregulation of the pro-apoptotic protein Bim. nih.gov Furthermore, it can induce apoptosis through the p38MAPK signaling pathway. egh.net.cn In HepG2 cells, chloroquine was found to enhance the efficacy of cisplatin (B142131) by blocking autophagy and promoting mitochondrial dysfunction. e-century.us In models of aggressive hepatoblastoma, another pediatric liver cancer, chloroquine treatment inhibited cell survival, likely by disrupting NAD+ levels, impairing aspartate availability, and inhibiting PARP expression. frontiersin.org

Retinal Pigment Epithelial Cells (ARPE-19)

The ARPE-19 cell line, a model for the human retinal pigment epithelium (RPE), is particularly sensitive to chloroquine. Treatment of these cells leads to significant lysosomal dysfunction. Chloroquine induces a marked increase in vacuolation, which has been identified as dilated lysosomes. researchgate.netnih.gov This lysosomal dilation is an indicator of dysfunction and is accompanied by the accumulation of intracellular lipid bodies. researchgate.netnih.gov

Chloroquine disrupts the phagocytic pathway in ARPE-19 cells, as evidenced by the impaired uptake of exogenously applied materials. researchgate.netnih.gov It also causes an accumulation of undegraded endocytic, phagocytic, and autophagic cargo. arvojournals.org The compound inhibits the processing of the lysosomal enzyme cathepsin D and leads to an increase in the levels of the lysosomal membrane protein LAMP1. arvojournals.org This accumulation of lysosomal constituents appears to be a result of impaired lysosome reformation, which gradually depletes the pool of functional lysosomes capable of degrading cargo. arvojournals.org

Furthermore, chloroquine treatment leads to the accumulation of autophagosomes, marked by an increase in LC3-II levels, indicating that the autophagic flux is blocked at a late stage. arvojournals.org Ultimately, these disruptions can lead to cell death. arvojournals.org

Human Intestinal Epithelial Models (Caco-2 Cells)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model that mimics the transport properties of the intestinal mucosa. oup.com Studies using Caco-2 cell layers have been instrumental in understanding the intestinal absorption of chloroquine.

An interesting observation in these studies was a concentration-dependent increase in the transepithelial electrical resistance (TEER) across Caco-2 monolayers when incubated with chloroquine on the apical side. nih.govoup.com This suggests that chloroquine can affect the integrity of the tight junctions that form the intestinal barrier. In other studies, chloroquine has been used as a tool to inhibit autophagy, where it was shown to attenuate the rapamycin-induced increase in TEER, further highlighting its impact on intestinal barrier function. nih.gov

Mouse Embryonic Fibroblasts (MEFs)

In Mouse Embryonic Fibroblasts (MEFs) , chloroquine diphosphate (B83284) is frequently used as a pharmacological tool to inhibit the final stages of autophagy. nih.gov By neutralizing the acidic pH of lysosomes, it blocks the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents. nih.govnih.gov

Studies have shown that treating MEFs with chloroquine leads to an increased percentage of dead cells, particularly when the cells are under stress, such as serum starvation. nih.gov This effect is more pronounced in MEFs that have an inherently impaired autophagic process, indicating that blocking this critical survival pathway with chloroquine sensitizes the cells to apoptosis. nih.gov

Furthermore, chloroquine treatment has been observed to cause a severe disorganization of the Golgi apparatus and the endo-lysosomal system in MEFs. nih.gov This effect on Golgi organization appears to be independent of its impact on canonical autophagy, as depletion of autophagy-related genes like Atg7 or Atg13 did not prevent the Golgi disruption caused by chloroquine. nih.gov

Skeletal Muscle Cell Models (e.g., C2C12 Cells)

The C2C12 cell line, a mouse myoblast model, is used to study skeletal muscle biology. In differentiated C2C12 myotubes, chloroquine has been shown to interfere with key signaling pathways related to muscle protein synthesis.

Specifically, chloroquine inhibits the amino acid-induced activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. nih.govnih.govuky.edu In experiments where C2C12 cells were stimulated with leucine, an amino acid known to activate mTORC1, the presence of chloroquine prevented the subsequent phosphorylation of mTORC1 and its downstream target, S6K1. nih.govnih.govuky.edu This disruption of mTORC1 signaling ultimately leads to an inhibition of myotube protein synthesis. nih.govnih.govuky.edu

This effect in C2C12 cells contrasts with observations in human skeletal muscle in vivo, where chloroquine administration did not inhibit the amino acid-induced activation of mTORC1 signaling or muscle protein synthesis. nih.govnih.govuky.edu This highlights potential differences between in vitro cell models and in vivo human physiology regarding the role of lysosomal function in amino acid sensing.

Interactions with Immune Cell Subsets

This compound's immunomodulatory effects are multifaceted, impacting both the innate and adaptive immune systems by interfering with intracellular signaling pathways and cytokine production.

Plasmacytoid dendritic cells are key producers of type I interferons (IFNs) in response to viral and microbial products. Chloroquine has been shown to significantly modulate their function. It acts as a Toll-like receptor (TLR) antagonist, particularly for the endosomal TLR7 and TLR9, which recognize nucleic acids. researchgate.netbiorxiv.orgbiorxiv.org In the context of HIV-1 infection models, chloroquine blocks the TLR-mediated activation of pDCs. nih.gov This inhibition leads to a decrease in downstream signaling molecules such as IRAK-4 and IRF-7, ultimately suppressing the synthesis and production of IFN-alpha. nih.gov

In models of systemic lupus erythematosus (SLE), where immune complexes activate pDCs via TLR7 and TLR9 to secrete inflammatory type I IFNs, chloroquine is used to mitigate this response. researchgate.netbiorxiv.org Studies have demonstrated that both soluble chloroquine and chloroquine delivered via nanocarriers can effectively suppress type I IFN responses stimulated by TLR agonists or immune complexes from SLE patients. biorxiv.org Beyond inhibiting pDC activation, chloroquine also blocks negative modulators of the T-cell response that can be expressed by pDCs, such as indoleamine 2,3-dioxygenase (IDO) and programmed death-ligand 1 (PD-L1). nih.gov

Table 1: Effects of Chloroquine on Plasmacytoid Dendritic Cells (pDCs)

| Target/Pathway | Observed Effect | Functional Outcome | Citation |

|---|---|---|---|

| TLR7/TLR9 Signaling | Inhibition of receptor activation | Decreased pDC activation | nih.gov, researchgate.net, biorxiv.org |

| MyD88 Signaling Pathway | Decreased levels of IRAK-4 and IRF-7 | Inhibition of IFN-alpha synthesis | nih.gov |

| Type I IFN Production | Suppression of IFN-alpha secretion | Attenuation of inflammatory response | nih.gov, biorxiv.org |

| IDO and PD-L1 Expression | Blockade of expression | Modulation of T-cell response | nih.gov |

Chloroquine exerts significant suppressive effects on B lymphocyte functions. Research shows that it inhibits B-cell proliferation induced by TLR9 agonists, such as CpG oligonucleotides, in a dose-dependent manner. nih.govnih.gov This action extends to critical effector functions of B cells. The compound potently suppresses the formation of plasma blasts and the subsequent secretion of Immunoglobulin G (IgG). nih.govnih.gov

The impact of chloroquine is not uniform across all B-cell subsets. It demonstrates a differential effect on regulatory B-cells (Bregs). IL-10-producing Bregs are suppressed by chloroquine even at low concentrations. nih.govnih.gov In contrast, Granzyme B-secreting Bregs appear to be less susceptible to its inhibitory effects. nih.govnih.gov These findings highlight a targeted suppression of effector B-cell functions while having a varied impact on regulatory subsets. mdpi.com

Chloroquine modulates the functions of macrophages and monocytes, key cells in the innate immune response and inflammatory processes. In human monocytes/macrophages stimulated with lipopolysaccharide (LPS), chloroquine inhibits the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). drugbank.comnih.gov The mechanism of inhibition varies for these cytokines; chloroquine blocks the conversion of the cell-associated TNF-α precursor to its mature, soluble form, while it reduces the levels of IL-1β and IL-6 mRNA, partly by decreasing their stability through a pH-dependent mechanism. nih.gov

Furthermore, chloroquine can enhance the microbicidal activity of these cells. By raising the pH of the phagolysosome, chloroquine induces monocyte-derived macrophages to inhibit and kill the fungal pathogen Cryptococcus neoformans. nih.gov This effect, attributed to the alkalinization of the acidic vesicle, is independent of iron deprivation mechanisms. nih.gov During malaria infection, monocytes and macrophages are crucial for clearing infected red blood cells and are activated by parasitic components like hemozoin. termedia.pl

Table 2: Immunomodulatory Effects of Chloroquine on Monocytes and Macrophages

| Stimulus | Cytokine/Function Affected | Mechanism of Action | Citation |

|---|---|---|---|

| Lipopolysaccharide (LPS) | TNF-α | Blocks conversion of precursor to mature protein | nih.gov |

| Lipopolysaccharide (LPS) | IL-1β and IL-6 | Reduces mRNA stability | nih.gov |

| Cryptococcus neoformans | Phagocytic killing | Alkalinization of phagolysosome | nih.gov |

Chloroquine directly impacts T lymphocyte activation and function. In human CD4+ T-cells, it suppresses proliferation, metabolic activity, and the secretion of cytokines following T-cell receptor stimulation. nih.gov This suppression affects all T helper (Th) cell subsets, although the secretion of IL-4 and IL-13 by Th2 cells is less influenced compared to other Th-specific cytokines. nih.gov The underlying mechanism involves the inhibition of autophagic flux and the reduction of c-JUN phosphorylation, which curtails the activation of the AP-1 transcription factor. nih.gov

The compound also interferes with IL-2 signaling, a critical pathway for T-cell proliferation. nih.gov It inhibits T-cell proliferation by reducing the production of IL-2 and impeding the responsiveness of T-cells to IL-2, partly by interfering with the internalization and degradation of the cytokine. nih.gov In another mechanism, chloroquine was found to inhibit the degradation of Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), a negative regulator of T-cell activation. thno.org This leads to increased CTLA-4 expression on the T-cell surface, a decrease in effector CD4+ and CD8+ T-cells, a relative increase in regulatory T-cells (Tregs), and reduced IFN-γ secretion. thno.org

Macrophages and Monocytes

Effects on Parasitic Organisms and Models

The most well-known application of chloroquine is as an antimalarial agent, where its dicationic form is central to its mechanism of action against Plasmodium parasites.

The primary mechanism of chloroquine's antiplasmodial activity occurs within the parasite's acidic digestive vacuole. wikipedia.org As a weak base, chloroquine diffuses across membranes into this acidic organelle, where it becomes protonated to its dicationic form and is subsequently trapped. wikipedia.org Inside the vacuole, the parasite digests hemoglobin from the host's red blood cell, releasing toxic heme. wikipedia.org The parasite normally detoxifies heme by biocrystallizing it into an inert polymer called hemozoin. wikipedia.org

Chloroquine disrupts this detoxification process by binding to heme molecules, forming a toxic complex. wikipedia.org This FP-chloroquine complex prevents the polymerization of heme into hemozoin, leading to the accumulation of the toxic complex and free heme. wikipedia.org The buildup of these toxic components disrupts membrane function, causing cell lysis and the death of the parasite. wikipedia.org

The sensitivity of Plasmodium falciparum to chloroquine varies depending on its developmental stage within the erythrocyte. The trophozoite and early schizont stages, which are characterized by high metabolic activity and hemoglobin digestion, are significantly more sensitive to the drug than the early ring stage. nih.gov In Plasmodium berghei, chloroquine treatment has been observed to cause morphological changes, including the clumping of hemozoin crystals, which compromises the parasite's ability to form a single, large, non-toxic crystal. researchgate.net The emergence of chloroquine resistance, particularly in P. falciparum, is a major global health issue. Resistance is primarily linked to mutations in the P. falciparum chloroquine-resistance transporter (PfCRT), which is thought to reduce the accumulation of the drug in the parasite's digestive vacuole. plos.org

Table 3: Stage-Dependent Sensitivity of P. falciparum to Chloroquine

| Parasite Stage | Relative Sensitivity | Associated Metabolic Activity | Citation |

|---|---|---|---|

| Ring Stage | Low | Lower rates of hemoglobin digestion | nih.gov |

| Trophozoite Stage | High | Marked rise in glucose consumption and nucleic acid synthesis | nih.gov |

| Schizont Stage | High (decreases as division completes) | High rates of glucose consumption | nih.gov |

Schistosoma mansoni

The interaction of chloroquine with Schistosoma mansoni, a parasitic flatworm causing schistosomiasis, revolves around the parasite's essential process of hemoglobin digestion. Adult S. mansoni reside in the host's bloodstream and feed on large quantities of hemoglobin. The digestion of hemoglobin releases heme, which is toxic to the parasite. To neutralize this toxicity, S. mansoni aggregates the heme into an inert crystalline structure known as hemozoin. nih.govoup.comcapes.gov.br Chloroquine disrupts this detoxification process by inhibiting the aggregation of heme into hemozoin. nih.govoup.comcapes.gov.br

Experimental studies have demonstrated that various fractions isolated from S. mansoni, including whole-worm homogenates and total lipid extracts, can promote the aggregation of heme in vitro. This process is sensitive to chloroquine, indicating that the drug directly interferes with the parasite's ability to form hemozoin. nih.govoup.com In murine models of schistosomiasis, treatment with chloroquine led to a significant reduction in the total protein and hemozoin content of the worms. nih.govoup.com This inhibition of hemozoin formation is associated with decreased worm viability, a reduction in the number of parasites, and a lower deposition of eggs in the host's liver. nih.govoup.com These findings suggest that the formation of hemozoin is a critical detoxification pathway for S. mansoni and that its inhibition by chloroquine is a key mechanism of the drug's antischistosomal activity. nih.govoup.com

Broader Cellular Consequences of this compound Exposure

Induction of Cytosolic Vacuolation

A prominent and rapidly occurring cellular response to chloroquine exposure is the formation of cytosolic vacuoles. nih.govarvojournals.org This phenomenon has been observed in various cell types, including retinal pigment epithelium (RPE) cells. nih.govarvojournals.org Within just one hour of exposure to chloroquine, ARPE-19 cells have been shown to develop these vacuoles. nih.gov The development of these vacuoles is often a prelude to more severe cellular stress and, in some cases, cell death. nih.govarvojournals.org While the precise origin of all vacuoles can be complex, in many instances, they are understood to arise from the dilation of lysosomes. nih.govarvojournals.org However, in some cellular contexts, such as in hepatic stellate cells treated with sorafenib, chloroquine did not prevent cytoplasmic vacuolation that was attributed to endoplasmic reticulum dilation, suggesting that the origin of vacuoles can be context-dependent. researchgate.net

The formation of these vacuoles is a dynamic process. In cultured fibroblasts, vacuoles appear in the perinuclear region and can expand to fill the cytoplasm of most cells within one to two hours of chloroquine treatment. This rapid morphological change underscores the swift and significant impact of chloroquine on intracellular compartments.

Lysosomal Dilatation

Chloroquine, as a lysosomotropic agent, readily accumulates within lysosomes due to their acidic environment. arvojournals.orgarvojournals.orginvivogen.com This accumulation leads to a neutralization of the lysosomal pH, which in turn inhibits the activity of pH-dependent lysosomal enzymes. arvojournals.orginvivogen.com A direct consequence of this process is the swelling or dilatation of lysosomes. nih.govnih.gov

In ARPE-19 cells, treatment with chloroquine results in a marked increase in vacuolation, which co-localizes with LAMP-2, a lysosomal membrane protein, confirming that these dilated structures are indeed of lysosomal origin. nih.gov This lysosomal dilatation is considered an indicator of lysosomal dysfunction. nih.gov Studies have shown that this dilatation is an early event, preceding the activation of other cellular pathways like autophagy. nih.govarvojournals.org The expansion of lysosomes is also associated with an accumulation of undigested material from endocytic, phagocytic, and autophagic pathways. arvojournals.org This suggests that the physical swelling of the lysosome is intrinsically linked to its functional impairment.

Alterations in Intracellular Trafficking Pathways

Chloroquine significantly disrupts the normal flow of intracellular vesicular trafficking. invivogen.commdpi.com As a weak base, it diffuses into acidic compartments like endosomes and lysosomes and becomes protonated, effectively trapping it inside and raising the internal pH. invivogen.com This elevation of pH inhibits the maturation and fusion of endosomes and lysosomes, which are critical steps in the endocytic and autophagic pathways. invivogen.com

The endocytic pathway, which involves the internalization of extracellular material into vesicles, is particularly affected. mdpi.commdpi.com Normally, internalized cargo moves from early endosomes to late endosomes and finally to lysosomes for degradation. mdpi.commdpi.com Chloroquine's disruption of lysosomal function halts this progression, leading to an accumulation of material within the endosomal-lysosomal system. arvojournals.org For example, in RPE cells, chloroquine has been shown to disrupt the uptake of exogenously applied substances, indicating a breakdown in the phagocytic pathway. nih.gov

Furthermore, the fusion of autophagosomes with lysosomes, a key step in the clearance of cellular debris and damaged organelles, is blocked by chloroquine. nih.govarvojournals.org This leads to an accumulation of autophagosomes that remain separate from the dysfunctional lysosomes. nih.govarvojournals.org This blockage of autophagic flux has significant consequences for cellular homeostasis. The impaired trafficking also affects the recycling of receptors and other molecules back to the cell surface, further disrupting cellular function. mdpi.com

Impact on Protein Degradation and Turnover Systems

Chloroquine has a profound impact on cellular protein degradation, primarily by inhibiting lysosomal proteolysis. nih.govnih.gov The degradation of both long-lived and short-lived cellular proteins is inhibited by chloroquine. nih.gov This inhibition occurs after the proteins have entered the lysosomal system. nih.gov

The mechanism of this inhibition is linked to chloroquine's effect on lysosomal pH and the activity of specific lysosomal proteases. nih.gov At the concentrations reached within lysosomes, chloroquine has been shown to inhibit cathepsin B1, a key lysosomal enzyme involved in protein breakdown, while not affecting cathepsin D. nih.gov In muscle cells, treatment with chloroquine leads to an inhibition of protein degradation and an accumulation of proteins within lysosomal fractions. nih.gov This is accompanied by a significant increase in the activity of cathepsin B, suggesting a compensatory response to the blockage of protein turnover. nih.gov

By blocking the fusion of autophagosomes with lysosomes, chloroquine also inhibits autophagic protein degradation. nih.govarvojournals.org This leads to the accumulation of ubiquitinated proteins, which are normally cleared by autophagy. nih.gov This accumulation of potentially toxic protein aggregates can contribute to cellular dysfunction and, ultimately, cell death. nih.gov

| Experimental Model | Key Findings on Protein Degradation with Chloroquine |

| Rat Fibroblasts | Inhibition of both rapid and slow turnover protein degradation. nih.gov |

| Chloroquine concentrates in lysosomes and inhibits cathepsin B1. nih.gov | |

| Muscle Cells | Inhibition of protein degradation and accumulation of proteins in lysosomes. nih.gov |

| Increased activity of cathepsin B in response to chloroquine treatment. nih.gov | |

| ARPE-19 Cells | Inhibition of autophagic protein degradation due to blocked autophagosome-lysosome fusion. nih.govarvojournals.org |

| Accumulation of ubiquitinated proteins. nih.gov |

Modulation of Host Cell Metabolism

Chloroquine's influence extends to the modulation of host cell metabolism, with effects observed on various metabolic pathways and enzymes. In human red blood cells, chloroquine has been shown to affect the functionality of hemoglobin and the anion exchanger 1 (band 3 protein). mdpi.com It influences hemoglobin's oxygen affinity by shifting its conformational structure. mdpi.com Additionally, chloroquine causes a significant decrease in both intracellular and extracellular ATP levels in red blood cells. mdpi.com

In the context of drug metabolism, chloroquine has been identified as an inhibitor of specific cytochrome P450 (CYP) enzymes. nih.govnih.gov Notably, it inhibits the activity of CYP2D6, an enzyme responsible for the metabolism of numerous drugs. nih.govnih.gov This inhibition is selective, as the activities of other CYP enzymes such as CYP1A2, CYP2C19, CYP2E1, and CYP3A4 are not significantly affected. nih.gov The inhibition of CYP2D6 by chloroquine suggests a potential for drug-drug interactions when it is co-administered with other medications that are substrates for this enzyme. nih.govnih.gov

Computational and Biophysical Characterization of Chloroquine Dication Interactions

Molecular Docking and Ligand-Target Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a ligand, such as the chloroquine (B1663885) dication, to a target protein.

Research has employed molecular docking to study the interaction of chloroquine with various protein targets. For instance, docking studies have been conducted to investigate the binding of chloroquine to the angiotensin-converting enzyme 2 (ACE2) receptor, which is relevant in the context of viral entry into host cells. japer.inmdpi.com These studies have shown that chloroquine can interact with key amino acid residues in the peptidase domain of the ACE2 receptor, such as Lys353. japer.in The binding affinity of chloroquine to the ACE2 receptor has been calculated, with one study reporting a binding energy of -3.17 kcal/mol. japer.in Another study focusing on the Plasmodium vivax Duffy binding protein (PvDBP) reported a higher binding energy of -5.5 kcal/mol for chloroquine.

In the context of COVID-19 research, molecular docking has been used to compare the binding of chloroquine and its derivatives to the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7). researchgate.netnih.gov These studies aim to identify compounds with potentially better inhibitory effects. For example, some chloroquine derivatives have shown higher docking scores than chloroquine itself, suggesting stronger binding to the viral protease. nih.gov

The interaction of chloroquine with the 5-HT3 receptor has also been investigated using molecular docking. nih.gov These studies suggest that the quinoline (B57606) ring of chloroquine can position itself between specific amino acid residues like W183 and Y234, indicating potential π-π stacking interactions. nih.gov Furthermore, a potential cation-π interaction between the tertiary ammonium (B1175870) group of chloroquine and the residue F226 has been identified. nih.gov

It is important to note that the accuracy of molecular docking predictions can be influenced by various factors, including the quality of the protein structure, the force field used for calculations, and the docking algorithm itself. Therefore, the results from docking studies are often complemented by other experimental techniques.

Interactive Data Table: Molecular Docking of Chloroquine with Various Targets

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Angiotensin-Converting Enzyme 2 (ACE2) | Not Specified | -3.17 japer.in | Lys353 japer.in |

| Plasmodium vivax Duffy Binding Protein (PvDBP) | Not Specified | -5.5 | Leu404 |

| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -3.27 nih.gov | Not Specified |

| 5-HT3 Receptor | Not Specified | Not Specified | W183, Y234, F226 nih.gov |

Spectroscopic Analyses of Drug-Target Interactions (e.g., Heme Binding)

Spectroscopic techniques are invaluable for studying the direct interaction between drugs and their molecular targets. In the case of chloroquine, a significant body of research has focused on its interaction with heme (ferriprotoporphyrin IX), a critical target in the malaria parasite.

The binding of chloroquine to heme can be monitored by observing changes in the Soret absorption band of heme around 400 nm. The formation of a complex between chloroquine and heme leads to a decrease in the absorption and a broadening of this band. This interaction is thought to be a key part of chloroquine's antimalarial activity, as it prevents the detoxification of heme into hemozoin, leading to parasite death. nih.gov

Raman difference spectroscopy has provided further details on this interaction. nih.gov Studies have shown that when chloroquine binds to hematin (B1673048) (the oxidized form of heme), there are shifts in specific Raman bands. A shift of (-1.12 ± 0.05) cm⁻¹ in the core-size marker band and a shift of (+0.93 ± 0.13) cm⁻¹ in the oxidation-state marker band have been observed. nih.gov These shifts, supported by density functional theory (DFT) calculations, suggest the formation of a hydrogen bond between the quinoline moiety of chloroquine and the oxygen atom of ferric protoporphyrin IX hydroxide. nih.gov This interaction leads to a decrease in electron density within the porphyrin ring and an increase in its core size, ultimately inhibiting hemozoin crystallization. nih.gov

Solution NMR studies using a non-iron heme model, gallium(III) protoporphyrin IX, have also been employed to investigate the structure of the bound complex. researchgate.net These studies have confirmed that 4-aminoquinolines like chloroquine bind to the metalloporphyrin through a combination of hydrogen-bonding and stacking interactions. researchgate.net The binding affinity of chloroquine to monomeric ferriprotoporphyrin IX has been quantified, with a log K value of 5.52 ± 0.03 at an apparent pH of 7.5. researchgate.net

Interactive Data Table: Spectroscopic Data on Chloroquine-Heme Interaction

| Spectroscopic Technique | Observed Change | Interpretation |

| UV-Visible Spectroscopy | Decrease and broadening of Soret band (~400 nm) | Complex formation between chloroquine and heme. |

| Raman Difference Spectroscopy | Shift of (-1.12 ± 0.05) cm⁻¹ in core-size marker band nih.gov | Increased core size of the porphyrin ring. nih.gov |

| Raman Difference Spectroscopy | Shift of (+0.93 ± 0.13) cm⁻¹ in oxidation-state marker band nih.gov | Reduced electron density in the porphyrin moiety. nih.gov |

| Solution NMR with Ga(III)PPIX | Chemical shift perturbations | Hydrogen-bonding and stacking interactions. researchgate.net |

Quantitative Proteomics and Interactome Mapping

Quantitative proteomics allows for the large-scale measurement of protein abundance in a biological sample in response to a specific perturbation, such as treatment with a drug. This approach can help identify the cellular pathways and protein networks affected by the chloroquine dication.

In human podocytes, treatment with chloroquine led to the identification of 210 up-regulated and 67 down-regulated proteins. nih.gov Gene Ontology (GO) analysis of these differentially expressed proteins revealed enrichment in functions related to cell motility, cell adhesion, and response to external stimuli. nih.gov This suggests that chloroquine can significantly impact the cytoskeletal dynamics of these cells. nih.gov

Similarly, a quantitative proteomics study on the response of Plasmodium falciparum to an isocryptolepine derivative, which shares structural similarities with chloroquine, identified 112 differentially expressed proteins. plos.org These proteins were localized to the food vacuole, nucleus, and cytoplasm, indicating a multi-faceted impact on parasite biology. plos.org

Interactome mapping, which aims to identify all protein-protein interactions in a cell, provides a framework for understanding the broader biological context of drug action. The Human Reference Protein Interactome Mapping Project (HuRI) offers a comprehensive map of human binary protein interactions that can be used to analyze the networks affected by drugs like chloroquine. cncb.ac.cn By mapping the proteins identified in quantitative proteomics studies onto the interactome, researchers can gain insights into the potential downstream effects of chloroquine's binding to its primary targets.

A combined approach using activity-based protein profiling (ABPP) and mass spectrometry-coupled cellular thermal shift assay (MS-CETSA) has been used to identify potential protein targets of chloroquine in malarial parasites. researchgate.net This strategy identified 83 candidate interacting proteins, with 8 being identified by both methods, suggesting they are high-confidence hits. researchgate.net These studies indicated that chloroquine might disrupt glycolysis and energy metabolism in the parasite by directly binding to key enzymes. researchgate.net

Interactive Data Table: Summary of Quantitative Proteomics Findings for Chloroquine

| Organism/Cell Type | Number of Upregulated Proteins | Number of Downregulated Proteins | Enriched Biological Processes | Reference |

| Human Podocytes | 210 | 67 | Cell motility, cell adhesion, response to external stimulus | nih.gov |

| Plasmodium falciparum (ICL-M treated) | 58 | 54 | Proteins in food vacuole, nucleus, and cytoplasm | plos.org |

In Silico Modeling of Intracellular Drug Kinetics and Compartmentalization

In silico modeling provides a powerful tool to simulate and predict the pharmacokinetic and pharmacodynamic properties of drugs within a cellular environment. These models can account for various factors, including drug transport, metabolism, and accumulation in different subcellular compartments.

For lysosomotropic drugs like chloroquine, which accumulate in acidic organelles such as lysosomes, in silico models are particularly useful for understanding their intracellular distribution. researchgate.net Models have been developed to predict the lysosomal concentrations of chloroquine and its impact on lysosomal pH. researchgate.net These models can simulate the "ion trapping" mechanism, where the diprotonated form of chloroquine becomes sequestered in the acidic environment of the lysosome. researchgate.net

Computational Molecular Dynamics simulations have been used to study the formation of nanoparticles for drug delivery, including those containing the this compound. researchgate.net These simulations can provide insights into the interactions responsible for the association of the drug with the delivery vehicle at a molecular level. researchgate.net

Furthermore, in silico models have been developed to describe the kinetics of drug interactions with specific targets, such as ion channels. plos.org These models can incorporate the discrete kinetics of drug binding to different conformational states of the channel, helping to explain complex phenomena like use-dependent block. plos.org While not specific to the this compound in the provided context, these approaches represent the potential for detailed kinetic modeling of its interactions with various protein targets.

The development of these computational models relies on experimental data for parameterization and validation. plos.org By integrating experimental findings with in silico simulations, a more comprehensive understanding of the intracellular behavior of the this compound can be achieved, aiding in the rational design of new therapeutic strategies. researchgate.net

Mechanisms of Resistance to Chloroquine Dication and Overcoming Strategies

Parasitic Resistance Mechanisms

The primary mechanism of chloroquine (B1663885) resistance in Plasmodium falciparum involves the active efflux of the drug from the DV, preventing it from reaching the necessary concentration to inhibit hemozoin formation. This process is mediated by specific transporter proteins located on the DV membrane.

Role of P. falciparum Chloroquine Resistance Transporter (PfCRT)

The cornerstone of chloroquine resistance is the P. falciparum chloroquine resistance transporter (PfCRT), a 49-kDa protein located on the DV membrane. nih.gov Mutations in the pfcrt gene are the principal determinant of chloroquine resistance. nih.govnih.gov The most critical of these mutations is the substitution of lysine (B10760008) with threonine at position 76 (K76T). mdpi.com This single amino acid change is a hallmark of nearly all chloroquine-resistant parasite strains. mdpi.com

The wild-type PfCRT protein does not transport chloroquine. However, the mutated form of PfCRT gains the ability to transport the protonated forms of chloroquine out of the acidic DV and into the parasite's cytosol. plos.orgplos.org This efflux lowers the concentration of chloroquine at its site of action, rendering the drug ineffective. nih.govmdpi.com Computational studies suggest that the K76T mutation alters the electrostatic potential of the protein's surface, making it more favorable for the recognition and transport of protonated chloroquine. mdpi.com The transport of chloroquine by mutant PfCRT is believed to be a process of facilitated diffusion, driven by the electrochemical gradient across the DV membrane. plos.org

Involvement of P. falciparum Amino Acid Transporter 1 (AAT1)

More recent research has identified a second key player in chloroquine resistance: the P. falciparum amino acid transporter 1 (PfAAT1). news-medical.net This transporter is also located on the DV membrane and is thought to transport amino acids from the DV to the parasite's cytosol to support its growth. asm.orgworktribe.com

Genome-wide association studies and subsequent gene-editing experiments have shown that mutations in the pfaat1 gene can potentiate chloroquine resistance. news-medical.netasm.orgworktribe.com For instance, the S258L mutation in PfAAT1 has been shown to increase resistance to chloroquine, although it may come at a fitness cost to the parasite. worktribe.combiorxiv.org Conversely, another mutation, F313S, appears to reduce chloroquine resistance while restoring parasite fitness. worktribe.com The close structural similarity between quinoline (B57606) drugs and aromatic amino acids suggests that mutations in PfAAT1 may alter its ability to transport chloroquine, either by increasing its efflux from the DV or reducing its influx. biorxiv.org The evolution of mutations in pfaat1 often mirrors that of pfcrt, indicating a cooperative role in the development and modulation of chloroquine resistance. news-medical.net

Drug Efflux Pathways and Transporter Modulation

The efflux of chloroquine from the DV of resistant parasites is an energy-dependent process. nih.govbiologists.com Mutant PfCRT is the primary channel for this efflux, acting as a carrier for the protonated forms of the drug. plos.orgplos.org This efflux can be inhibited by compounds known as resistance-reversal agents or chemosensitizers, such as verapamil (B1683045). nih.govbiologists.com Verapamil is thought to compete with chloroquine for the binding site on the mutant PfCRT, thereby blocking its transport activity. nih.gov

Studies using isolated DV vesicles and intact parasitized red blood cells have provided direct evidence for a drug efflux system in chloroquine-resistant strains. biologists.comnih.gov The rate of chloroquine efflux is significantly higher in resistant parasites compared to sensitive ones, and this increased efflux is verapamil-sensitive. biologists.comnih.gov This provides strong support for the model where mutant PfCRT functions as a drug transporter. Other transporters, such as the P. falciparum multidrug resistance protein 1 (PfMDR1), can also influence susceptibility to quinoline-based drugs, but PfCRT remains the central player in chloroquine resistance. nih.gov

Experimental Strategies to Counter Resistance

The understanding of chloroquine resistance mechanisms has paved the way for the development of strategies aimed at overcoming it. These strategies primarily focus on either modifying the chloroquine molecule itself or co-administering it with agents that block the resistance mechanism.

Design and Evaluation of Hybrid Chloroquine Analogs

One promising approach is the creation of hybrid molecules that combine the 4-aminoquinoline (B48711) core of chloroquine with a chemical moiety designed to inhibit the efflux pump. pdx.eduresearchgate.net These "reversed chloroquine" (RCQ) molecules are intended to have a dual function: the chloroquine part to exert its antimalarial effect and the additional component to block the mutant PfCRT transporter. pdx.edu

Several types of hybrid compounds have been synthesized and evaluated. For instance, linking chloroquine to a chemosensitizing agent (CRA) has resulted in compounds with restored potency against a range of chloroquine-resistant parasite strains. nih.gov One such preferred compound demonstrated broad activity and favorable drug-like properties. nih.gov Another strategy involves creating hybrids of chloroquine with ferrocene, which have shown efficacy against multi-drug resistant isolates. mdpi.com The rationale is that the lipophilic nature of the hybrid helps it to block PfCRT, acting as a resistance-reversing agent. mdpi.com The design of these hybrids often involves varying the linker between the two pharmacophores to optimize activity. mdpi.com While some hybrid compounds can be large, limiting their oral bioavailability, this approach remains a key area of research for overcoming chloroquine resistance. mdpi.com

Development of Chemosensitizers and Reversal Agents

Another major strategy involves the co-administration of chloroquine with a chemosensitizer, a compound that can reverse the resistance phenotype. oup.com A wide variety of structurally diverse compounds have been shown to reverse chloroquine resistance in vitro, including calcium channel blockers like verapamil, and antidepressants such as desipramine (B1205290) and citalopram (B1669093). nih.govacs.org These agents are believed to work by inhibiting the efflux of chloroquine from the DV, likely by competing for binding to the mutant PfCRT. nih.govresearchgate.net

A significant challenge with many early chemosensitizers was that the concentrations required to reverse resistance were often close to or exceeded their toxic levels in humans. nih.govacs.org However, research has shown that using combinations of different chemosensitizers at lower, non-toxic concentrations can produce an additive or synergistic effect in reversing chloroquine resistance. nih.gov This "cocktail" approach could potentially restore the clinical efficacy of chloroquine without the associated toxicity of high-dose single agents. nih.gov The development of novel chemosensitizers with improved efficacy and reduced side effects is an ongoing area of investigation. acs.org

Table of Research Findings on Chloroquine Resistance Mechanisms and Reversal Strategies

| Category | Key Finding | Compound(s) Involved | Reference(s) |

|---|---|---|---|

| Parasitic Resistance | The K76T mutation in PfCRT is essential for chloroquine resistance, enabling the transport of protonated chloroquine out of the digestive vacuole. | Chloroquine, PfCRT | nih.govmdpi.com |

| Parasitic Resistance | Mutations in the amino acid transporter PfAAT1, such as S258L, can potentiate chloroquine resistance. | Chloroquine, PfAAT1 | news-medical.networktribe.combiorxiv.org |

| Parasitic Resistance | Chloroquine efflux in resistant parasites is an energy-dependent process mediated by mutant PfCRT and is sensitive to verapamil. | Chloroquine, Verapamil, PfCRT | nih.govbiologists.com |

| Overcoming Resistance | Hybrid molecules combining chloroquine with a chemosensitizing agent can restore potency against resistant strains. | Reversed Chloroquine (RCQ), Ferroquine | pdx.edunih.govmdpi.com |

| Overcoming Resistance | Combinations of chemosensitizers at non-toxic concentrations can synergistically reverse chloroquine resistance. | Verapamil, Desipramine, Trifluoperazine | nih.govresearchgate.net |

| Overcoming Resistance | The antidepressant citalopram shows potential as a chemosensitizer, reversing chloroquine resistance at therapeutically achievable concentrations. | Citalopram | |

Table of Mentioned Compounds

| Compound Name |

|---|

| Amodiaquine |

| Artesunate |

| Atovaquone |

| Chlorpheniramine |

| Chloroquine |

| Citalopram |

| Cycloguanil |

| Cyclosporin A |

| Desipramine |

| Ferroquine |

| Halofantrine |

| Imipramine (B1671792) |

| Ivermectin |

| Lumefantrine |

| Mefloquine |

| Piperaquine |

| Primaquine (B1584692) |

| Progesterone |

| Proguanil |

| Promethazine |

| Pyrimethamine |

| Quinine |

| Sulfadoxine (B1681781) |

| Trifluoperazine |

Mechanistic Studies of Combination Therapies in Resistance Reversal

The diminishing efficacy of chloroquine (CQ) due to widespread resistance has necessitated innovative therapeutic strategies. Combination therapies, aimed at restoring the drug's potency, have become a central focus of research. These strategies primarily revolve around the use of chemosensitizers, also known as reversal agents (RAs), which act to reverse resistance to a specific drug. nih.gov In the context of chloroquine resistance, these agents typically function as inhibitors of the drug efflux mechanism from the parasite's digestive vacuole. nih.gov

The primary molecular target for many of these reversal agents is the P. falciparum chloroquine-resistance transporter (PfCRT). nih.govcapes.gov.br Mutations in the pfcrt gene are the main determinant of chloroquine resistance, enabling the transporter to actively pump the drug out of its site of action, the digestive vacuole. biorxiv.orgnih.gov Chemosensitizers interfere with this efflux, thereby increasing the intra-vacuolar concentration of chloroquine to levels that are once again toxic to the parasite. nih.govresearchgate.net The proposed mechanism for this action involves competition between the reversal agent and chloroquine for the efflux translocation sites on the PfCRT protein. researchgate.net This competition leads to a higher steady-state accumulation of chloroquine within the digestive vacuole, effectively restoring the parasite's susceptibility. researchgate.net

A novel extension of this combination strategy is the development of "reversed-CQ" (RCQ) compounds. nih.gov This approach involves covalently linking a chloroquine molecule to a reversal agent moiety, creating a single hybrid molecule. nih.govnih.gov The rationale is that the RA portion of the molecule will inhibit the efflux of the entire compound, thus enhancing its accumulation and antimalarial activity. nih.gov This strategy has yielded potent compounds effective against both CQ-sensitive and CQ-resistant strains. nih.gov

Numerous compounds have been identified for their ability to reverse chloroquine resistance. These range from established drugs used for other indications to newly synthesized molecules. The table below summarizes key findings from studies on various chemosensitizing agents.

Interactive Table: Selected Chemosensitizers for Chloroquine Resistance Reversal

| Chemosensitizer/Strategy | Proposed Mechanism of Action | Key Research Findings | Reference(s) |

|---|---|---|---|

| Verapamil | Inhibits PfCRT-mediated chloroquine efflux. | One of the first identified reversal agents, it restores susceptibility in resistant strains by increasing intracellular CQ accumulation. nih.govscielo.brf1000research.com | nih.govscielo.brf1000research.com |

| Dihydroethanoanthracene (DEA) derivatives | Compete with chloroquine for efflux translocation sites. | Potentiate chloroquine activity against multiple CQ-resistant P. falciparum strains in vitro. researchgate.net | researchgate.net |